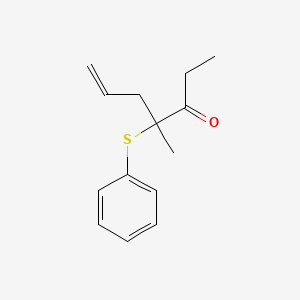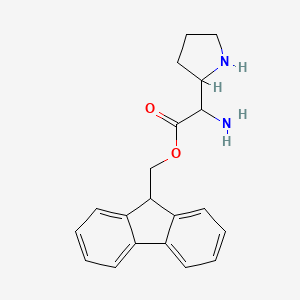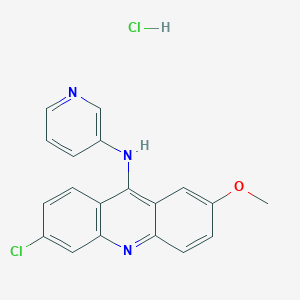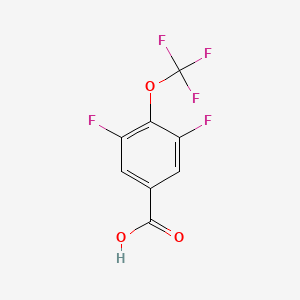
2,4,6-Trifluoro-3-methylphenylboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluoro-3-methylphenylboronic acid: (CAS Number: 1140438-96-5, MDL Number: MFCD09836184) is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl groups and a boronic acid moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-methylphenylboronic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the trifluorinated product.
Halogen Exchange: Another method involves the halogen exchange reaction where 3-chloro-2,4,6-trifluorotoluene is reacted with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 2,4,6-trifluoro-3-methylphenylboronic acid often involves large-scale halogen exchange reactions due to their efficiency and high yield. The process is optimized to ensure minimal by-products and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of various substituted phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylphenol derivatives.
Reduction: Formation of 3-methylphenylboronic acid.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Aplicaciones Científicas De Investigación
2,4,6-Trifluoro-3-methylphenylboronic acid is extensively used in scientific research due to its unique chemical properties:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,4,6-trifluoro-3-methylphenylboronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the trifluoromethyl groups, making it less reactive in certain cross-coupling reactions.
3-Methylphenylboronic Acid: Similar structure but without the trifluoromethyl groups, resulting in different reactivity and selectivity.
2,4,6-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 2,4,6-Trifluoro-3-methylphenylboronic acid is unique due to the presence of both trifluoromethyl and boronic acid groups, which enhance its reactivity and selectivity in various chemical reactions. This combination makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C7H6BF3O2 |
|---|---|
Peso molecular |
189.93 g/mol |
Nombre IUPAC |
(2,4,6-trifluoro-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2,12-13H,1H3 |
Clave InChI |
ATGZNBFLYKFGLK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1F)F)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)






![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
